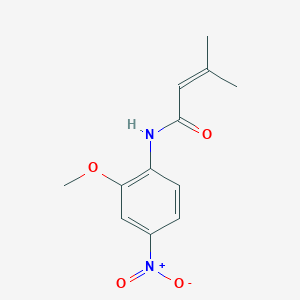

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-8(2)6-12(15)13-10-5-4-9(14(16)17)7-11(10)18-3/h4-7H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOICKJONVWZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide with structurally or functionally related compounds, focusing on substituent effects, biological activity, and industrial applications.

N-(2-Chlorobenzyl)-3-Methylbut-2-enamide

- Structure : Features a 2-chlorobenzyl group instead of the 2-methoxy-4-nitrophenyl group.

- Key Differences: The chlorine atom at the ortho-position increases electrophilicity compared to the methoxy group, which is electron-donating.

- Activity : Demonstrated antibacterial properties in a study evaluating crystal structure-activity relationships, suggesting that halogenation enhances bioactivity .

N-(4-Chloro-2,5-Dimethoxyphenyl)-2-[(2-Methoxy-4-Nitrophenyl)Azo]-3-Oxobutyramide

- Structure : Contains an azo (-N=N-) linker and a 3-oxobutyramide group, with additional methoxy and chloro substituents.

- Key Differences :

- The azo group enables applications as a dye or pigment, unlike the simple enamide backbone of the target compound.

- The 3-oxobutyramide group introduces ketone functionality, altering hydrogen-bonding capacity.

- Applications : Marketed for industrial use, with consumption data tracked globally, highlighting its role in colorant production .

Nitromethaqualone (3-(2-Methoxy-4-Nitrophenyl)-2-Methylquinazolin-4-One)

- Structure: Shares the 2-methoxy-4-nitrophenyl group but incorporates a quinazolinone core.

- Key Differences: The quinazolinone scaffold is associated with central nervous system activity (e.g., sedative-hypnotic effects), unlike the enamide’s typical use in kinase inhibitors. The nitro group’s position may influence receptor binding kinetics.

- Activity : Identified as a psychoactive substance, underscoring the pharmacological relevance of nitroaromatic motifs .

Quinoline-Based Enamide Derivatives

- Structure: Example: N-(4-(3-Chloro-4-(Pyridin-2-Ylmethoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-Yloxy)Quinolin-6-Yl)-3-Methylbut-2-Enamide.

- Key Differences: The quinoline core and pyridylmethoxy substituent suggest kinase inhibition applications. The enamide group is part of a larger, multifunctional pharmacophore.

Structural and Functional Comparison Table

Discussion of Substituent Effects

- Nitro Group (NO₂): Enhances electrophilicity and stabilizes negative charges, critical for interactions with biological targets (e.g., enzymes) or materials (e.g., dyes) .

- Methoxy Group (OCH₃) : Electron-donating nature modulates solubility and steric hindrance, affecting binding affinity in pharmaceuticals or stability in industrial compounds .

- Enamide vs. Azo Backbone : Enamides enable covalent bonding (e.g., Michael addition in kinase inhibitors), while azo groups provide chromophoric properties for dyes .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

The compound features a nitrophenyl group, which is known for its ability to participate in various biochemical interactions. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, preventing substrate binding and catalytic activity. This mechanism is significant in drug design, particularly for targeting enzymes involved in disease pathways.

- Oxidative Stress Modulation: The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways, which are crucial in various pathological conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Enzyme Interaction Studies

Studies have shown that this compound interacts with several biological macromolecules:

- Proteins: The binding affinity of the compound to proteins has been assessed, revealing potential as an enzyme inhibitor or activator. For instance, it has shown promise in modulating the activity of catechol O-methyltransferase (COMT), a critical enzyme in neurotransmitter metabolism .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity. -

Enzyme Inhibition Research:

In a separate investigation focusing on enzyme inhibition, the compound was found to significantly inhibit the activity of certain enzymes involved in metabolic pathways related to cancer. This suggests a potential role in cancer therapeutics, warranting further exploration into its mechanism and efficacy .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions under controlled temperature (40–80°C) and pH (neutral to mildly acidic). Solvents like ethanol or dimethyl sulfoxide (DMSO) are used to enhance solubility and reaction efficiency. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while final product identity is confirmed using -NMR and -NMR spectroscopy .

Q. How can researchers ensure high purity during purification of this compound?

- Methodological Answer : Column chromatography with silica gel (using gradient elution of hexane/ethyl acetate) is standard. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% trifluoroacetic acid) improves resolution. Recrystallization from ethanol or methanol further enhances purity, with final purity assessed via HPLC (>95% area under the curve) .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (, , and 2D techniques like COSY and HMBC) resolves substituent positions and confirms the enamide geometry. High-resolution mass spectrometry (HRMS) validates molecular formula, while infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm) .

Advanced Research Questions

Q. How can conflicting spectral data from different studies be resolved?

- Methodological Answer : Cross-validation using multiple techniques (e.g., comparing NMR data with density functional theory (DFT)-calculated spectra) addresses discrepancies. For example, unexpected NOE effects in NMR may indicate rotational isomerism, requiring variable-temperature NMR studies. Collaborative data sharing via platforms like PubChem or ChemSpider ensures consistency .

Q. What strategies optimize regioselectivity in reactions involving the nitro group?

- Methodological Answer : Steric and electronic factors influence nitro group reactivity. Computational modeling (e.g., Gaussian software) predicts electrophilic attack sites. Experimentally, controlled nitration conditions (e.g., mixed HNO/HSO at 0–5°C) minimize byproducts. Protecting the enamide moiety with tert-butyl groups can direct reactivity .

Q. How does the methoxy substituent influence the compound’s pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For example, replacing the methoxy group with chlorine (as in N-(2-chlorobenzyl)-3-methylbut-2-enamide) alters binding affinity to targets like kinase enzymes. Molecular docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition IC) quantify these effects .

Q. What advanced methods validate the compound’s stability under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% relative humidity) over 4 weeks assess degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products (e.g., nitro reduction to amine). Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) models predict oral bioavailability .

Contradiction Analysis

Q. Why do different studies report varying yields for the same synthesis protocol?

- Methodological Answer : Subtle differences in reagent quality (e.g., anhydrous solvent purity) or equipment calibration (e.g., temperature control ±2°C) significantly impact yields. Reproducibility requires strict adherence to protocols and validation via interlaboratory studies. Statistical tools (e.g., ANOVA) quantify variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.